molecular formula C12H12N2O B1433707 n-Hydroxy-2-naphthalen-2-yl-acetamidine CAS No. 422564-76-9

n-Hydroxy-2-naphthalen-2-yl-acetamidine

Cat. No.: B1433707
CAS No.: 422564-76-9
M. Wt: 200.24 g/mol
InChI Key: JSEPSZVNGFFBQY-UHFFFAOYSA-N
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Description

n-Hydroxy-2-naphthalen-2-yl-acetamidine: is an organic compound with the molecular formula C12H12N2O It is a derivative of naphthalene, characterized by the presence of a hydroxy group and an acetamidine group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Hydroxy-2-naphthalen-2-yl-acetamidine typically involves the reaction of 2-naphthylamine with acetic anhydride to form 2-naphthylacetamide. This intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-Hydroxy-2-naphthalen-2-yl-acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-Hydroxy-2-naphthalen-2-yl-acetamidine involves its interaction with specific molecular targets, such as metalloproteases. The hydroxy group of the compound coordinates with the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: n-Hydroxy-2-naphthalen-2-yl-acetamidine is unique due to the presence of both hydroxy and acetamidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

N'-hydroxy-2-naphthalen-2-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPSZVNGFFBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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